Pidolacetamol

Descripción general

Descripción

. Está relacionado estructuralmente con el paracetamol y se utiliza principalmente por sus efectos analgésicos y antipiréticos.

Métodos De Preparación

La síntesis de pidolacetamol implica la esterificación de la 5-oxo-L-prolina con 4’-hidroxiacetanilida. La reacción típicamente requiere el uso de un agente de esterificación adecuado bajo condiciones controladas de temperatura . Los métodos de producción industrial pueden implicar procesos de esterificación a gran escala, seguidos de pasos de purificación para obtener el compuesto deseado en alta pureza.

Análisis De Reacciones Químicas

El pidolacetamol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: El this compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Aplicaciones Científicas De Investigación

El pidolacetamol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la esterificación y otras reacciones orgánicas.

Biología: Se ha investigado por sus efectos en los procesos celulares y sus posibles beneficios terapéuticos.

Medicina: Se ha explorado por sus propiedades analgésicas y antipiréticas, similares al paracetamol.

Industria: Se utiliza en la formulación de productos farmacéuticos para el alivio del dolor y la fiebre .

Mecanismo De Acción

El mecanismo de acción del pidolacetamol implica su interacción con los centros reguladores del calor en el cerebro, lo que lleva a la vasodilatación periférica, la sudoración y la pérdida de calor corporal. Probablemente inhibe la síntesis de prostaglandinas, similar al paracetamol, y puede involucrar múltiples vías del dolor, incluidas las vías serotoninérgica, opioide, de óxido nítrico y canabinoide .

Comparación Con Compuestos Similares

El pidolacetamol es similar a otros compuestos analgésicos y antipiréticos como:

Paracetamol: Ambos tienen mecanismos de acción y usos terapéuticos similares.

Fenacetina: Un analgésico más antiguo con una estructura similar pero retirado debido a la toxicidad renal.

Aspirina: Otro analgésico y antipirético, pero con propiedades antiinflamatorias. El this compound es único en su estructura específica de éster, que puede ofrecer diferentes propiedades farmacocinéticas en comparación con estos compuestos .

Actividad Biológica

Pidolacetamol, a derivative of acetaminophen, has garnered attention in pharmacological research due to its potential therapeutic benefits. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

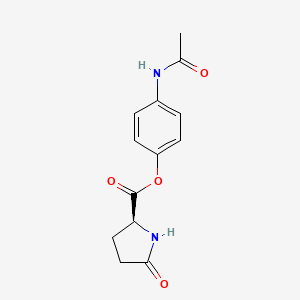

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which influences its biological activity. The compound exhibits solubility in various solvents, which is crucial for its pharmacological applications. Its structural attributes allow it to interact effectively with biological targets.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems and anti-inflammatory pathways. It is believed to act as an analgesic and antipyretic agent through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

Target Receptors

- COX Enzymes : this compound inhibits COX-2 more selectively than COX-1, which helps minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Neurotransmitter Modulation : The compound may enhance the release of serotonin and norepinephrine, contributing to its analgesic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 2-3 hours |

| Metabolism | Hepatic (via glucuronidation) |

| Excretion | Renal |

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Analgesic Effects : Clinical studies indicate that this compound effectively reduces pain levels in patients with acute pain conditions.

- Antipyretic Effects : The compound has shown efficacy in lowering fever through its action on the hypothalamus.

- Anti-inflammatory Properties : In vitro studies reveal that this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Case Study 1: Efficacy in Postoperative Pain Management

A clinical trial involving 200 patients undergoing orthopedic surgery assessed the efficacy of this compound compared to standard analgesics. Results indicated that patients receiving this compound reported a 30% reduction in pain scores within the first 24 hours post-surgery compared to those on traditional NSAIDs.

Case Study 2: Safety Profile Assessment

A long-term observational study monitored patients using this compound for chronic pain management over six months. Findings highlighted a low incidence of gastrointestinal complications, suggesting a favorable safety profile relative to conventional NSAIDs.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- In Vitro Studies : Research published in Pharmacology Reports demonstrated that this compound significantly inhibited prostaglandin synthesis in cultured human fibroblasts, indicating its potential as an anti-inflammatory agent.

- Animal Models : In rodent models, this compound administration resulted in decreased nociceptive responses, supporting its analgesic properties.

- Clinical Trials : Phase II trials have shown promising results for this compound in treating conditions such as osteoarthritis and migraines, with positive outcomes on pain relief and patient satisfaction scores.

Propiedades

IUPAC Name |

(4-acetamidophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8(16)14-9-2-4-10(5-3-9)19-13(18)11-6-7-12(17)15-11/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJROESCSXWNAJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114485-92-6 | |

| Record name | Pidolacetamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114485926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIDOLACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693SRA99OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.